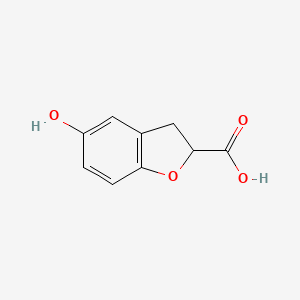

Ácido 5-hidroxi-2,3-dihidrobenzofurano-2-carboxílico

Descripción general

Descripción

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It belongs to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring fused with a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, a bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .Aplicaciones Científicas De Investigación

Propiedades antioxidantes

Los derivados del benzofurano se han estudiado por sus propiedades antioxidantes. Por ejemplo, se han sintetizado análogos de tocoferoles que contienen azufre basados en estructuras de benzofurano, lo que indica posibles aplicaciones en la protección contra el estrés oxidativo .

Actividades anticancerígenas

Algunos compuestos de benzofurano han mostrado efectos significativos de inhibición del crecimiento celular en varios tipos de células cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . Esto sugiere que los derivados del benzofurano podrían desarrollarse como agentes anticancerígenos.

Agentes antimicrobianos

El benzofurano se considera un andamiaje emergente para los agentes antimicrobianos. La estructura del benzofurano se ha utilizado en el desarrollo de compuestos con posibles actividades antimicrobianas .

Síntesis orgánica

Los derivados del benzofurano se utilizan en la síntesis orgánica, como en las reacciones de acoplamiento cruzado de Suzuki-Miyaura para preparar nucleósidos halogenados . Esto indica su utilidad en la síntesis de moléculas orgánicas complejas.

Actividad de neurotransmisores

Se sabe que ciertos derivados del benzofurano afectan la liberación de neurotransmisores en el cerebro, impactando la propagación de dopamina, noradrenalina y serotonina . Esto apunta a posibles aplicaciones en la investigación neurológica y el desarrollo de fármacos.

Metodologías sintéticas

La síntesis de compuestos de benzofurano involucra diversas estrategias como la eterificación en una sola etapa y la ciclación deshidratante de precursores en condiciones básicas. Estas metodologías son cruciales para preparar derivados del benzofurano para aplicaciones futuras .

Springer Link - Antioxidantes polifuncionales RSC Publishing - Actividades anticancerígenas RSC Publishing - Agentes antimicrobianos ChemicalBook - Síntesis orgánica

Mecanismo De Acción

Target of Action

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, also known as 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

Benzofuran derivatives are known to interact with their targets leading to various biological activities .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the downregulation of signaling cascades that promote cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biological activities compared to the parent compound. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux, leading to changes in the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its accumulation in the liver can enhance its detoxifying effects, while its presence in the brain can affect neurological functions .

Subcellular Localization

The subcellular localization of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Propiedades

IUPAC Name |

5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELXHTVYZOVMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743211 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1163729-43-8 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

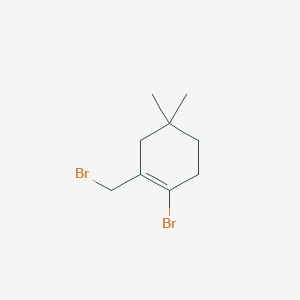

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)